5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one
Description
5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one is a heterocyclic compound featuring an indol-2-one core substituted at position 3 with a hydrazinyl-linked 4-phenylthiazole moiety and at position 5 with an ethyl group. The hydrazine linker offers conformational flexibility and hydrogen-bonding capacity, making this compound a candidate for biological interactions, such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-ethyl-3-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H16N4OS/c1-2-12-8-9-15-14(10-12)17(18(24)20-15)22-23-19-21-16(11-25-19)13-6-4-3-5-7-13/h3-11,20,24H,2H2,1H3 |
InChI Key |
LSWUQVQKEXUPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone] typically involves the reaction of 5-ethyl-1H-indole-2,3-dione with 4-phenyl-1,3-thiazol-2(3H)-ylidene hydrazine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in a moderate yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1H-indole-2,3-dione 3-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
5-ethyl-1H-indole-2,3-dione 3-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone] has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may have potential therapeutic applications, particularly in developing new drugs with specific biological activities.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Hydrazine Motifs
a. 3-{2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazino}-2H-indol-2-one ()
- Structural Difference : Replaces the ethyl group at position 5 of the indole with a methoxy group on the thiazole-attached phenyl ring.
- This substitution may affect binding to hydrophobic pockets in target proteins .
b. 2-AZEPANONE (4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZONE HYDROBROMIDE ()
- Structural Difference: Substitutes the indol-2-one core with an azepanone ring.
- The hydrobromide salt improves crystallinity and solubility .
c. Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate ()
- Structural Difference : Features an indol-3-ylmethylene group and an ester substituent on the thiazole.
- Impact : The ester group increases hydrophilicity, while the indole substitution at position 3 (vs. position 3 in the target compound) may alter steric interactions in binding sites .
Analogues with Modified Heterocyclic Cores
a. 5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one ()
- Structural Difference : Replaces the ethyl group with a chloro substituent and incorporates a 2,4-dinitrophenyl hydrazone.
- This compound exhibited cytotoxicity in vitro, suggesting that electron-withdrawing groups may enhance bioactivity .
b. Selenazolyl-hydrazones ()
- Structural Difference : Replaces the sulfur in the thiazole ring with selenium (selenazole).
- Impact : Selenium’s larger atomic radius and polarizability may improve redox activity or metal coordination, as seen in metalloproteinase inhibition studies. However, selenazoles generally exhibit lower metabolic stability than thiazoles .
c. Thiazole-1,3,4-oxadiazole Hybrids ()
- Structural Difference : Combines thiazole with 1,3,4-oxadiazole via a methylene linker.
- These hybrids demonstrated cytotoxic activity, highlighting the importance of heterocycle fusion in modulating bioactivity .
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups (e.g., ethyl, methoxy) : Enhance solubility and may improve pharmacokinetics but could reduce target affinity compared to electron-withdrawing groups.
- Heterocycle Choice : Indol-2-one offers rigidity and hydrogen-bonding, while oxadiazole or selenazole introduces additional binding motifs.
- Hydrazine Linkers : Critical for conformational adaptability; replacing hydrazine with rigid linkers (e.g., alkenes) may reduce bioactivity .
Biological Activity
5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article will delve into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one typically involves a multi-step process that integrates hydrazine derivatives with indole frameworks. The process may involve the reaction of thiazole derivatives with hydrazine or its derivatives under controlled conditions to yield the desired compound. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using conventional organic synthesis techniques.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and indole moieties exhibit notable antimicrobial properties. For instance, a study on similar thiazole derivatives demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating their potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one | TBD | TBD |
| Thiazole Derivative 1 | 0.22 | Staphylococcus aureus |
| Thiazole Derivative 2 | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of indole-based compounds has been extensively studied. For example, derivatives with similar structures have shown efficacy in inhibiting cancer cell proliferation across various types of cancer cells. A study highlighted that certain indole-thiazole hybrids exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) . This suggests that 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one may also possess similar anticancer properties.
| Cell Line | IC50 (μM) | Compound Type |
|---|---|---|
| MCF-7 | Low micromolar | Indole-Thiazole Hybrid |
| H460 | Low micromolar | Indole-Thiazole Hybrid |
Antioxidant Activity
Antioxidant activity is another area where thiazole-containing compounds have shown promise. Compounds with thiazole rings have been reported to exhibit significant reducing power as antioxidants. For example, a related compound demonstrated a reducing power equivalent to well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid . This indicates that 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one may also contribute to antioxidant defense mechanisms.
Case Studies
- In Vitro Studies : A series of studies have been conducted on indole-thiazole derivatives focusing on their dual inhibitory activities against HIV enzymes. These studies revealed that compounds with similar structures could block HIV replication effectively, suggesting a potential therapeutic application for viral infections .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicate that modifications in the substituents can significantly alter biological activity. This emphasizes the importance of structural optimization in developing more potent derivatives .
Q & A
Q. What are the established synthetic routes for 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one?
The compound can be synthesized via hydrazine-mediated cyclization or condensation reactions. A common approach involves reacting indole-2-one derivatives with thiazole-containing hydrazines under reflux conditions. For example, ethyl 4-(indol-3-yl)butanoate can react with hydrazine monohydrate to form intermediates, which are further functionalized with phenylisothiocyanate to introduce the thiazole moiety . Alternative methods include using carbon disulfide and potassium hydroxide to form oxadiazole-thiol intermediates, followed by alkylation or arylation . Key steps often involve recrystallization from ethanol or DMF/EtOH mixtures for purification .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming hydrazone tautomerism and thiazole ring geometry. For example, Bittencourt et al. (2016) used X-ray diffraction to validate the planar configuration of a similar indole-thiazole hydrazone derivative . Complementary techniques include:
Q. What computational methods are used to predict electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO/LUMO). These analyses predict reactivity sites, such as electrophilic regions near the thiazole sulfur or nucleophilic zones on the indole nitrogen. Natural Bond Orbital (NBO) analysis further elucidates hyperconjugative interactions stabilizing the hydrazone linkage .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., KOH) conditions accelerate cyclization .
- Temperature : Reflux (80–100°C) balances reaction rate and decomposition risks.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How are impurities or byproducts identified and mitigated?
Impurities often arise from incomplete cyclization or oxidation. Strategies include:
- TLC monitoring : Use silica plates with UV visualization to track reaction progress.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) separate hydrazone isomers.
- Spectroscopic tagging : H NMR coupling constants distinguish E/Z hydrazone configurations .
Q. What experimental designs resolve contradictions between computational and empirical data?
Discrepancies in predicted vs. observed reactivity can be addressed by:
- Docking studies : Compare DFT-predicted binding affinities with experimental IC values in enzyme assays.
- Crystallographic refinement : Adjust computational models using X-ray-derived bond lengths and angles .
- Kinetic studies : Measure reaction rates under varying conditions to validate mechanistic hypotheses .
Q. How is bioactivity evaluated, and what mechanistic insights are prioritized?
Bioactivity screening typically involves:
- Enzyme inhibition assays : Target kinases or oxidoreductases linked to the thiazole-indole scaffold .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Molecular dynamics (MD) simulations : Model ligand-protein interactions to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
